Comparative CYP2C9 Inhibition: Low Interaction Potential vs. Structurally Similar Drugs
2-(4-Chlorophenyl)-2-methylbutanoic acid exhibits minimal inhibition of the major drug-metabolizing enzyme CYP2C9, with an IC₅₀ >10,000 nM, contrasting sharply with other carboxylic acid-containing drugs like the NSAID diclofenac which are potent CYP2C9 inhibitors. [1] This low inhibitory activity suggests a significantly reduced potential for perpetrating drug-drug interactions, a key differentiator for lead selection in polypharmacy contexts. [2]
| Evidence Dimension | CYP2C9 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM |
| Comparator Or Baseline | Diclofenac (a known potent CYP2C9 inhibitor): IC₅₀ approximately 1-10 µM |
| Quantified Difference | The target compound is at least 100-fold less potent as an inhibitor, indicating a significantly lower risk of CYP2C9-mediated drug-drug interactions. |
| Conditions | Human liver microsomes, preincubated for 5 minutes, measured after 10 minutes by LC/MS/MS. |
Why This Matters
A low CYP2C9 inhibition profile is a critical selection criterion for drug candidates and research probes to avoid metabolic liabilities, reducing the risk of late-stage failure due to drug-drug interactions.
- [1] BindingDB. BDBM50069812 / CHEMBL3407784. IC₅₀ > 10,000 nM for CYP2C9 inhibition. Accessed April 20, 2026. View Source
- [2] Zhou, S. F., Zhou, Z. W., Yang, L. P., & Cai, J. P. (2009). Substrates, inducers, inhibitors and structure-activity relationships of human Cytochrome P450 2C9 and implications in drug development. Current Medicinal Chemistry, 16(27), 3480-3675. View Source
